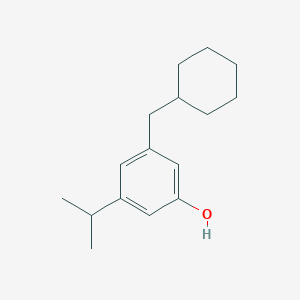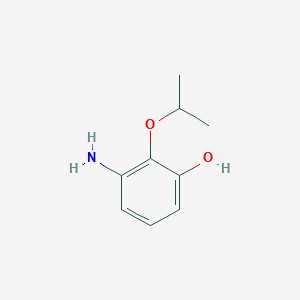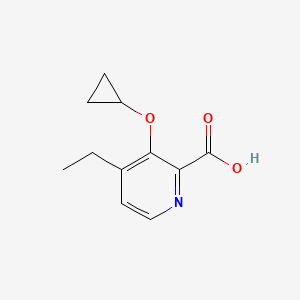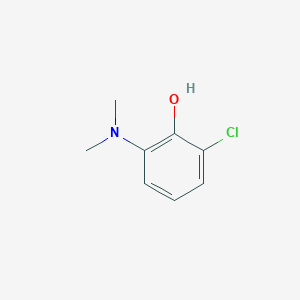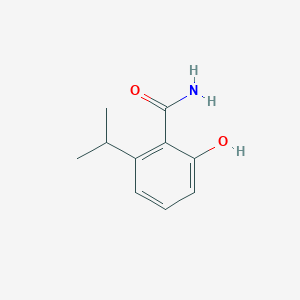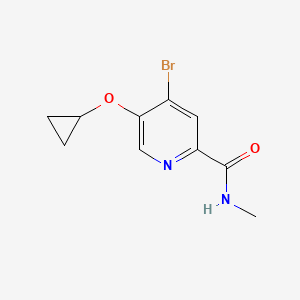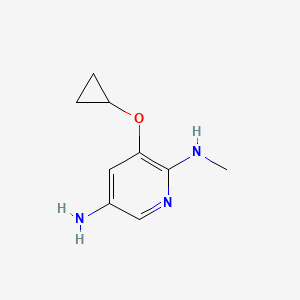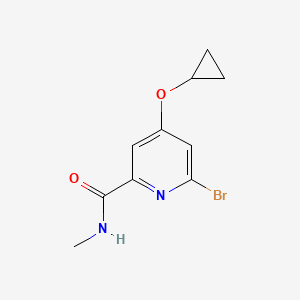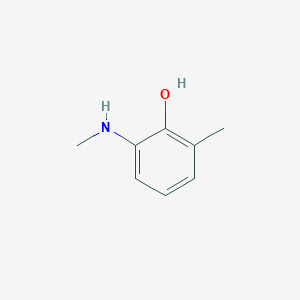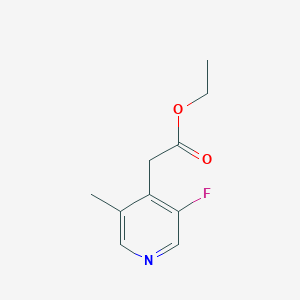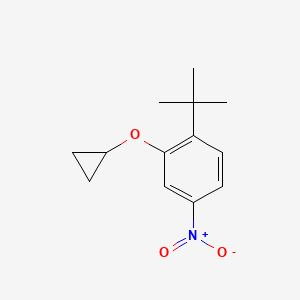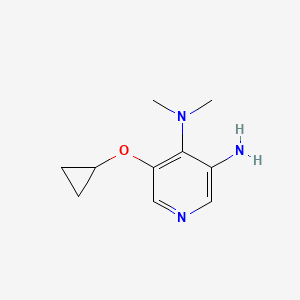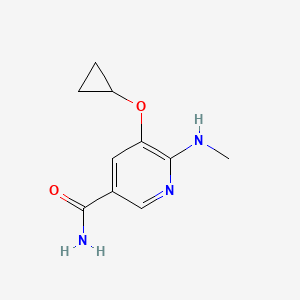
5-Cyclopropoxy-6-(methylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(methylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin). Nicotinamide derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or electrosynthesis . These methods offer advantages in terms of yield, purity, and environmental sustainability. Continuous flow synthesis allows for precise control of reaction parameters and can be easily scaled up for large-scale production. Electrosynthesis, on the other hand, utilizes electrochemical cells to drive the reaction, reducing the need for hazardous reagents and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(methylamino)nicotinamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide, thereby affecting cellular metabolism and signaling pathways . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, leading to changes in gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-(methylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a simple amide derivative of vitamin B3.
Nicotinamide mononucleotide (NMN): A precursor of nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with potential anti-aging and metabolic benefits.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropoxy and methylamino groups enhances its ability to interact with various molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10-8(15-7-2-3-7)4-6(5-13-10)9(11)14/h4-5,7H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
FYLBEZAPWQMTJI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


